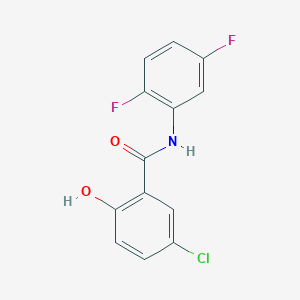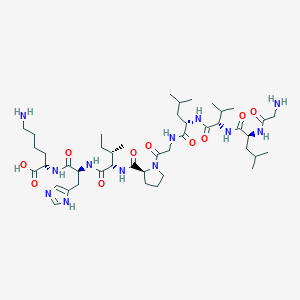![molecular formula C8H7ClO2 B12574832 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol CAS No. 185414-22-6](/img/structure/B12574832.png)
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobicyclo[420]octa-1,3,5-triene-2,5-diol is a bicyclic organic compound characterized by its unique structure, which includes a chlorine atom and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce dechlorinated or fully hydrogenated derivatives.
Applications De Recherche Scientifique
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol involves its interaction with various molecular targets. The chlorine atom and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, influencing its biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar in structure but with a bromine atom instead of chlorine.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the chlorine and hydroxyl groups, making it less reactive.
4-Bromobenzocyclobutene: Another bicyclic compound with a bromine atom, used in similar applications.
Uniqueness
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
185414-22-6 |
|---|---|
Formule moléculaire |
C8H7ClO2 |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
3-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-2,5-diol |
InChI |
InChI=1S/C8H7ClO2/c9-6-3-7(10)4-1-2-5(4)8(6)11/h3,10-11H,1-2H2 |
Clé InChI |
QFACOFBSYOQTEL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C(=CC(=C2O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)

![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)

